

2-Chloro-1,3,2-oxathiaphospholane basic properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-1,3,2-oxathiaphospholane

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An In-depth Technical Guide to 2-Chloro-1,3,2-oxathiaphospholane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **2-Chloro-1,3,2-oxathiaphospholane**, a heterocyclic organophosphorus compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the known information and provides generalized protocols based on related compounds and methods.

Chemical and Physical Properties

Quantitative data for **2-Chloro-1,3,2-oxathiaphospholane** is not extensively documented. The following table summarizes the available information. For context, properties of the closely related but distinct compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, are also provided, as this is often encountered in searches for the target compound.

Table 1: Physicochemical and Spectroscopic Data

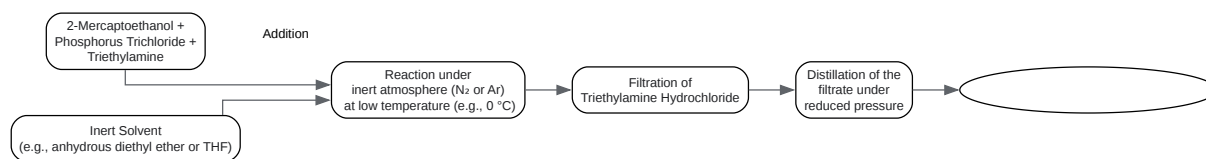
Property	2-Chloro-1,3,2-oxathiaphospholane	2-Chloro-1,3,2-dioxaphospholane 2-oxide (for comparison)
CAS Number	20354-32-9	6609-64-9[1][2]
Molecular Formula	C ₂ H ₄ ClOPS	C ₂ H ₄ ClO ₃ P[1][2]
Molecular Weight	142.537 g/mol	142.48 g/mol [1][2]
Physical State	Not specified, likely a liquid	Liquid or Solid[1]
Melting Point	Not available	12-14 °C[1]
Boiling Point	Not available	89-91 °C at 0.8 mmHg[1]
Density	Not available	1.55 g/mL at 25 °C[1]
¹ H NMR (CDCl ₃ , 400 MHz)	δ = 4.77 – 4.67 (m, 1H), 4.62 – 4.50 (m, 1H), 3.43 – 3.33 (m, 1H), 3.22 – 3.12 (m, 1H) ppm[3]	Not available
¹³ C NMR (CDCl ₃ , 100.6 MHz)	δ = 76.7 (d, J = 15.3 Hz), 32.5 (d, J = 2.6 Hz) ppm[3]	Not available
³¹ P NMR (CDCl ₃)	Not specified in detail, but its use in reactions is monitored by ³¹ P NMR.[3] A derivative, 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, shows a signal at 217.7 ppm (in C ₆ D ₆). [4]	Not available

Synthesis

General Synthesis Protocol

2-Chloro-1,3,2-oxathiaphospholane can be synthesized via the reaction of 2-mercaptoethanol with phosphorus trichloride.[4] The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Experimental Workflow:



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General synthesis workflow for **2-Chloro-1,3,2-oxathiaphospholane**.

Detailed Methodology

A detailed, validated protocol for the synthesis of the unsubstituted **2-Chloro-1,3,2-oxathiaphospholane** is not readily available. However, a general procedure can be inferred from the synthesis of its derivatives:[4]

- **Preparation:** A solution of 2-mercaptoethanol and two molar equivalents of triethylamine in an anhydrous, inert solvent (e.g., diethyl ether or THF) is prepared in a reaction vessel under an inert atmosphere (nitrogen or argon).
- **Reaction:** The solution is cooled to a low temperature (e.g., 0 °C). A solution of phosphorus trichloride in the same solvent is added dropwise with stirring.
- **Work-up:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time. The precipitated triethylamine hydrochloride is removed by filtration.
- **Purification:** The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield **2-Chloro-1,3,2-oxathiaphospholane** as a colorless liquid.[4]

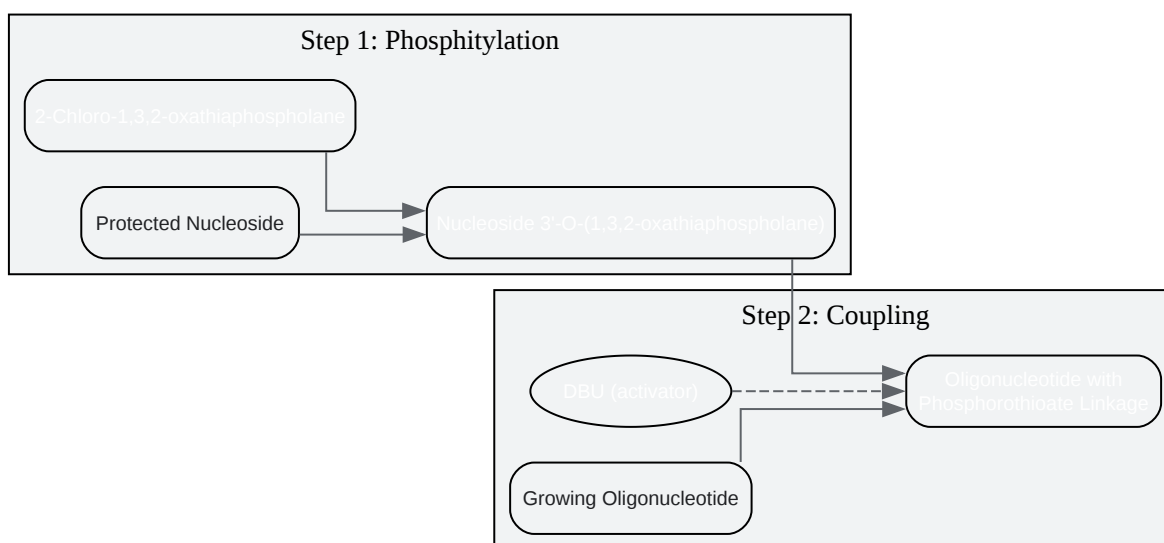
Caution: Phosphorus trichloride and **2-Chloro-1,3,2-oxathiaphospholane** are moisture-sensitive and corrosive. All manipulations should be carried out under strictly anhydrous conditions using a fume hood and appropriate personal protective equipment.[5]

Reactivity and Applications

The primary documented application of **2-Chloro-1,3,2-oxathiaphospholane** and its derivatives is as a phosphitylating agent in the "oxathiaphospholane (OTP) method" for the stereocontrolled synthesis of phosphorothioate oligonucleotides.[6][7][8]

The Oxathiaphospholane (OTP) Method

In this method, a protected nucleoside is reacted with a **2-chloro-1,3,2-oxathiaphospholane** derivative to form a nucleoside 3'-O-(1,3,2-oxathiaphospholane). This intermediate can then be reacted with the 5'-hydroxyl group of another nucleoside in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to form a phosphorothioate linkage.[7][9]



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Simplified workflow of the Oxathiaphospholane (OTP) method.

Signaling Pathways

There is no available information in the searched literature to suggest the direct involvement of **2-Chloro-1,3,2-oxathiaphospholane** in any specific biological signaling pathways. Its primary

utility appears to be as a synthetic reagent in the laboratory.

Safety and Handling

While a specific safety data sheet for **2-Chloro-1,3,2-oxathiaphospholane** is not readily available, it should be handled with the precautions appropriate for a reactive organophosphorus compound. It is expected to be corrosive, moisture-sensitive, and toxic.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
- **Hazards:** Reacts with water and other nucleophiles. The related compound, 2-Chloro-1,3,2-dioxaphospholane 2-oxide, is classified as causing severe skin burns and eye damage.[5] Similar hazards should be assumed for **2-Chloro-1,3,2-oxathiaphospholane**.

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- To cite this document: BenchChem. [2-Chloro-1,3,2-oxathiaphospholane basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8273673#2-chloro-1-3-2-oxathiaphospholane-basic-properties]

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